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molecular formula C14H11NO2 B8796218 1-phenyl-3-pyridin-2-ylpropane-1,3-dione CAS No. 10472-94-3

1-phenyl-3-pyridin-2-ylpropane-1,3-dione

Cat. No. B8796218
M. Wt: 225.24 g/mol
InChI Key: YUHLPAVLOLEXJK-UHFFFAOYSA-N
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Patent
US07462404B2

Procedure details

Acetophenone (11.6 mL, 99 mmol), was added to a suspension of potassium tert-butoxide (12.34 g 110 mmol) in toluene (150 mL) and stirred under argon. The flask was then charged with ethyl picolinate (13.4 mL, 99 mmol) and the mixture stirred overnight. The toluene was removed by rotary evaporation and 200 mL of both diethylether and deionised water added. With stirring the mixture was acidified with dilute HCl until the ether layer was dark orange˜pH 7). The ether layer was separated, washed with deionised water (3×100 mL), dried over magnesium sulfate and filtered. The solvent was removed and the solid recrystallised from hot ethanol to yield 1-phenyl-3-pyridin-2-ylpropane-1,3-dione (1) as a pale yellow crystalline solid (15.3 g, 69%).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].CC(C)([O-])C.[K+].[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22](OCC)=[O:23]>C1(C)C=CC=CC=1>[C:4]1([C:1](=[O:3])[CH2:2][C:22]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=2)=[O:23])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
12.34 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The toluene was removed by rotary evaporation and 200 mL of both diethylether and deionised water
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
With stirring the mixture
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with deionised water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the solid recrystallised from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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